N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite
CAS No.:
Cat. No.: VC14568566
Molecular Formula: C46H51FN5O8P
Molecular Weight: 851.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C46H51FN5O8P |
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Molecular Weight | 851.9 g/mol |
IUPAC Name | N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Standard InChI | InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54) |
Standard InChI Key | CKKJPMGSTGVCJJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Introduction
Structural Characteristics and Chemical Properties
The compound’s molecular structure is defined by three key modifications:
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N4-Benzoyl Protection: The uracil base is protected at the N4 position by a benzoyl group, which prevents unwanted side reactions during oligonucleotide synthesis .
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2'-Fluoro-β-D-Arabinofuranosyl Sugar: The ribose sugar is substituted with a fluorine atom at the 2' position in the arabinose configuration (β-D-arabinofuranosyl), a modification known to confer nuclease resistance and stabilize RNA-DNA heteroduplexes .
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5'-O-DMT and 3'-CE-Phosphoramidite Groups: The 5' hydroxyl group is protected by a dimethoxytrityl (DMT) group, while the 3' position features a cyanoethyl (CE)-phosphoramidite moiety, enabling sequential coupling in solid-phase synthesis .
Table 1: Key Chemical Properties
The fluorine atom at the 2' position induces a conformational shift in the sugar ring, favoring the C3'-endo pucker commonly observed in RNA. This structural mimicry enhances binding affinity to RNA targets while maintaining resistance to enzymatic degradation .
Synthesis and Manufacturing Process
The synthesis of this phosphoramidite follows well-established solid-phase oligonucleotide synthesis protocols, leveraging phosphoramidite chemistry . The process involves four cyclical steps:
Detritylation
Trichloroacetic acid (TCA) removes the 5'-DMT group, exposing the 5'-hydroxyl for subsequent coupling. The orange-colored DMT carbocation released during this step allows real-time monitoring of reaction efficiency .
Coupling
The 3'-CE-phosphoramidite reacts with the activated 5'-OH group of the growing oligonucleotide chain. Tetrazole catalyzes this reaction, facilitating the formation of a phosphite triester bond .
Oxidation
Iodine in a water-pyridine-THF mixture oxidizes the phosphite triester to a phosphate triester, stabilizing the internucleotide linkage .
Capping
Unreacted 5'-OH groups are acetylated using acetic anhydride and 1-methylimidazole, preventing deletion mutations by blocking further elongation .
Applications in Oligonucleotide Therapeutics
Antisense Oligonucleotides (ASOs)
The 2'-fluoro modification enhances target binding and reduces immunostimulatory effects, making this compound valuable in ASO design. For example, ASOs incorporating 2'-fluoro-arabino nucleotides show improved pharmacokinetics in neurodegenerative disease models .
siRNA and Gene Therapy
In small interfering RNA (siRNA) constructs, the 2'-fluoro group mitigates off-target effects and improves serum stability. Clinical trials have demonstrated its efficacy in silencing pathogenic genes in hepatic and ocular tissues .
Diagnostic Probes
Fluorinated nucleotides are used in fluorescence-based probes for detecting viral RNA, leveraging their enhanced hybridization properties and resistance to nucleases in biological fluids .
Biological and Biophysical Properties
Nuclease Resistance
The 2'-fluoro substitution confers exceptional resistance to endo- and exonucleases. In vitro studies show that oligonucleotides containing this modification retain >90% integrity after 24 hours in human serum, compared to <10% for unmodified counterparts .
Hybridization Thermodynamics
Thermal denaturation experiments reveal a 2–4°C increase in melting temperature (Tm) per 2'-fluoro modification when paired with complementary RNA, attributable to improved stacking interactions and reduced sugar repulsion .
Cellular Uptake
Lipid nanoparticles (LNPs) formulated with 2'-fluoro-modified oligonucleotides exhibit 30–50% higher cellular uptake in hepatocytes compared to unmodified sequences, as quantified by fluorescence-activated cell sorting (FACS) .
Vendor | Packaging | Price (USD) | Purity |
---|---|---|---|
Biosynth Carbosynth | 10 mg | 73.50 | ≥95% |
AK Scientific | 10 mg | 149.00 | ≥98% |
Biosynth Carbosynth | 100 mg | 315.00 | ≥95% |
Pricing correlates with scale and purity, with research-grade quantities (10–100 mg) dominating the market. Bulk purchases (>1 g) are typically custom-synthesized, with lead times of 4–6 weeks .
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